molecular formula C8H13NO4 B1430590 Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate CAS No. 1461706-80-8

Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B1430590
CAS No.: 1461706-80-8
M. Wt: 187.19 g/mol
InChI Key: AJHAZZPVNQJOOG-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a methoxyethyl group and a dihydrooxazole ring. It is used in various chemical and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the reaction of 2-methoxyethanol with ethyl oxalyl chloride, followed by cyclization with ammonia or an amine. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with various molecular targets. The methoxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Properties

IUPAC Name

methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-11-4-3-7-9-6(5-13-7)8(10)12-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHAZZPVNQJOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC(CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Reactant of Route 2
Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Reactant of Route 3
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Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Reactant of Route 4
Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Reactant of Route 5
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Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2-methoxyethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate

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